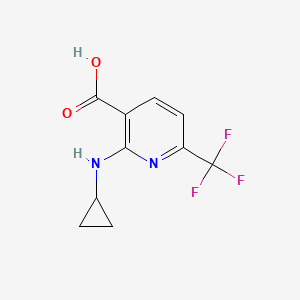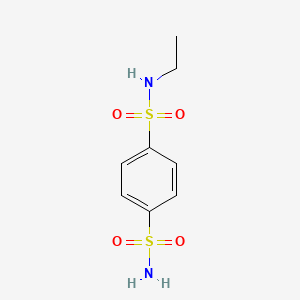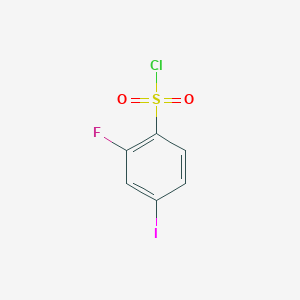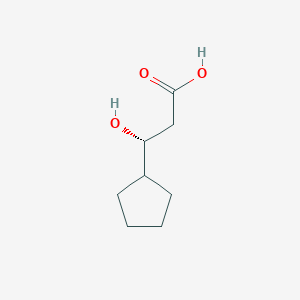
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropylamino group and a trifluoromethyl group attached to a nicotinic acid backbone, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinic acid derivative, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The cyclopropylamino group is then introduced via nucleophilic substitution. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the cyclopropylamino group can form hydrogen bonds with target proteins, influencing their conformation and function.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)nicotinic acid: Lacks the cyclopropylamino group, making it less versatile in forming hydrogen bonds.
Cyclopropylamine: Does not contain the nicotinic acid backbone, limiting its applications in medicinal chemistry.
6-(Trifluoromethyl)nicotinic acid: Similar structure but without the cyclopropylamino group, affecting its chemical reactivity and biological activity.
Uniqueness
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the cyclopropylamino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H9F3N2O2 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC名 |
2-(cyclopropylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)7-4-3-6(9(16)17)8(15-7)14-5-1-2-5/h3-5H,1-2H2,(H,14,15)(H,16,17) |
InChIキー |
ZYSONJROAAFWGK-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=C(C=CC(=N2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)


![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

